molecular formula C13H11FN2O B8494167 2-(4-Fluorophenyl)-1-pyridin-4-ylethanone oxime

2-(4-Fluorophenyl)-1-pyridin-4-ylethanone oxime

Cat. No. B8494167
M. Wt: 230.24 g/mol
InChI Key: FKRODWKYQVHZGS-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

Sodium acetate (36.1 g; 0.44 mol) and hydroxylamine hydrochloride (22.0 g; 0.32 mol) were introduced into a suspension of a2 (21.5 g; 0.1 mol) in 50% strength methanol (350 ml). The reaction mixture was stirred under reflux for 1 h. When the clear solution was cooled in an ice bath, a3 was obtained as a beige precipitate which was filtered off, washed with H2O and dried under reduced pressure over P2O5.
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl.[NH2:7][OH:8].[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)=O)=[CH:12][CH:11]=1>CO>[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17]([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)=[N:7][OH:8])=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
36.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
21.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
When the clear solution was cooled in an ice bath

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=NO)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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